REACTION_CXSMILES
|
[CH3:1][NH2:2].[Cl:3][C:4]1[C:9]([CH2:10]Cl)=[CH:8][CH:7]=[C:6]([Cl:12])[N:5]=1>C(#N)C>[Cl:3][C:4]1[C:9]([CH2:10][NH:2][CH3:1])=[CH:8][CH:7]=[C:6]([Cl:12])[N:5]=1
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1CCl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
ice-cooling
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with ether (30 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
Finally, the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1CNC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |